molecular formula C6H10N4 B1339200 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine CAS No. 132454-36-5

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine

Cat. No.: B1339200
CAS No.: 132454-36-5
M. Wt: 138.17 g/mol
InChI Key: NWSSXLAQFDGEDT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It belongs to a class of piperidine-fused [1,2,4]triazoles, which are privileged scaffolds in medicinal chemistry due to their relevance in developing pharmacologically active molecules . While specific biological data for this exact amine is limited in public literature, closely related structural analogs, particularly 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazines and triazolopyridazines, have been investigated as key building blocks for drug discovery . Research on these analogs highlights the significance of the triazolo-fused heterocyclic core in constructing focused libraries for high-throughput screening and the development of novel therapeutic agents . For instance, some triazolopyridazin-1-amine derivatives have been studied for their inhibitory activity against inducible nitric oxide synthase (iNOS), indicating potential for anti-inflammatory research . This compound serves as a versatile intermediate for medicinal chemists seeking to explore new chemical space and develop small molecules with optimized properties. Further research is encouraged to fully elucidate its specific mechanisms of action and applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSSXLAQFDGEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567692
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132454-36-5
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors

  • The most common method involves reacting hydrazine or hydrazine derivatives with appropriately functionalized pyridine or tetrahydropyridine precursors.
  • For example, hydrazine hydrate is reacted with pyridine derivatives under controlled pH and reflux conditions, often in ethanol as solvent, to form the fused triazolo ring system.
  • The reaction conditions typically include dropwise addition of halogenated pyridine derivatives (e.g., 2-chloropyrazine analogs) to hydrazine solutions, followed by heating and refluxing, sometimes with acid catalysts like methanesulfonic acid to promote cyclization.

Cyclization from Functionalized Pyridine or Pyridone Precursors

  • Aminopyridines or pyridones bearing suitable substituents (e.g., cyano, formyl, or amidine groups) can be cyclized with hydrazine derivatives or carboxamides to form the triazolo ring.
  • This method often involves oxidative cyclization or condensation reactions under acidic or neutral conditions, sometimes using zinc chloride as a catalyst.
  • The cyclization can be performed in polyphosphoric acid or acetic anhydride at elevated temperatures (up to 100–200 °C) to facilitate ring closure and formation of the fused heterocycle.

Construction from Acyclic Precursors

  • Some synthetic strategies start from acyclic compounds such as cyanoaceto-hydrazides or arylidenemalononitriles, which undergo condensation and cyclization to build the triazolo-pyridine system in a one-pot or stepwise manner.
  • These methods allow for the introduction of various substituents and functional groups, enabling structural diversity.

Detailed Synthetic Procedure Example

A representative synthetic route based on hydrazine and pyridine derivatives is as follows:

Step Reagents & Conditions Description
1 Ethanol, hydrazine hydrate Dissolution and preparation of hydrazine solution
2 Dropwise addition of 2-chloropyrazine Controlled addition maintaining pH ~6
3 Heating and reflux Promotes nucleophilic substitution and ring formation
4 Addition of methanesulfonic acid Acid catalysis to facilitate cyclization
5 Distillation to remove trifluoroacetic acid Purification step
6 Concentration under reduced pressure Isolation of the product

This method yields 5,6,7,8-Tetrahydro-triazolo[1,5-A]pyridin-8-amine with good purity and yield.

Reaction Mechanisms and Conditions

  • The key step is the nucleophilic attack of hydrazine nitrogen on the electrophilic carbon of the pyridine derivative, followed by intramolecular cyclization to form the triazole ring.
  • Acidic conditions (e.g., methanesulfonic acid or acetic anhydride) promote ring closure by protonating leaving groups and stabilizing intermediates.
  • Elevated temperatures (reflux or 100–200 °C) are often required to overcome activation barriers for cyclization.
  • The reaction is typically performed under inert atmosphere or oxygen to prevent side reactions.

Alternative Synthetic Routes and Variations

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclocondensation of hydrazine with halogenated pyridines Hydrazine hydrate, 2-chloropyrazine Ethanol, reflux, acid catalysis Moderate to high Common, straightforward
Cyclization from aminopyridines Aminopyridines, carboxamides ZnCl2 catalyst, acidic medium Good Allows functional group diversity
One-pot condensation from acyclic precursors Cyanoaceto-hydrazides, arylidenemalononitriles Heating in polyphosphoric acid or acetic anhydride Moderate Enables synthesis of substituted derivatives

Research Findings and Optimization

  • Studies have shown that the choice of solvent and acid catalyst significantly affects yield and purity.
  • Using methanesulfonic acid improves cyclization efficiency compared to weaker acids.
  • Refluxing times of 12–18 hours are typical to ensure complete reaction.
  • Purification by distillation under reduced pressure or recrystallization is effective for isolating the target compound.
  • Alternative oxidizing or reducing agents can modify the compound post-synthesis for further functionalization.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Hydrazine + halogenated pyridine Ethanol, reflux, acid catalyst Simple, accessible reagents Requires careful pH control
Cyclization from aminopyridines ZnCl2, acidic medium, heating Versatile, good yields May require multiple steps
One-pot synthesis from acyclic precursors Polyphosphoric acid, high temperature Direct, environmentally friendly Moderate yields, harsh conditions

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

ReagentProductConditionsYieldReference
Acetyl chlorideN-Acetyl-THTAP-8-amineDichloromethane, RT, Triethylamine85%
Benzoyl chlorideN-Benzoyl-THTAP-8-amineTHF, 0°C to RT, DMAP78%

Mechanistic Insight : The amine reacts with acyl chlorides under mild conditions, facilitated by bases like triethylamine to neutralize HCl byproducts.

Oxidation Reactions

The amine group is susceptible to oxidation, forming imine derivatives under controlled conditions.

Oxidizing AgentProductConditionsByproductYieldReference
H₂O₂5,6,7,8-Tetrahydro- triazolo[1,5-A]pyridin-8-imineEthanol, refluxH₂O60%

Note : Over-oxidation can lead to degradation, necessitating careful control of reaction time and stoichiometry .

Cyclization and Ring Expansion

The fused triazole-pyridine system enables cyclization with electrophilic reagents.

ReagentProductConditionsYieldReference
Aldehydes (e.g., benzaldehyde)Schiff base intermediates, followed by intramolecular cyclizationToluene, reflux70%

Example : Reaction with benzaldehyde forms a Schiff base, which undergoes thermal cyclization to yield tetracyclic derivatives .

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.

AcidProductConditionsApplicationReference
HClTHTAP-8-amine hydrochlorideEthanol, RTImproved bioavailability
Trifluoroacetic acidTHTAP-8-amine trifluoroacetateDichloromethane, RTChromatography

Buchwald-Hartwig Amination

The amine participates in palladium-catalyzed cross-coupling reactions with aryl halides.

Aryl HalideCatalyst SystemProductYieldReference
4-BromotoluenePd(dba)₂, XPhos8-(p-Tolyl)-THTAP75%

Key Insight : This reaction introduces aryl groups at the amine position, expanding utility in drug discovery .

Complexation with Metals

The amine acts as a ligand in coordination chemistry, forming complexes with transition metals.

Metal SaltProductConditionsApplicationReference
Cu(NO₃)₂[Cu(THTAP-8-amine)₂(NO₃)₂]Methanol, RTCatalytic studies

Key Challenges

  • Oxidative Byproducts : Requires inert atmospheres or antioxidants to suppress imine formation .
  • Steric Hindrance : Bulky substituents on the triazole ring may limit accessibility to the amine group .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyridine Derivatives

Compound Name CAS Number Molecular Formula Substituents/Ring System Key Structural Differences
Target Compound 31052-95-6 C₆H₆N₄ 8-amine, saturated pyridine Reference structure
[1,2,4]Triazolo[1,5-a]pyridin-6-amine 31052-94-5 C₆H₆N₄ 6-amine, unsaturated pyridine Amine position (6 vs. 8)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine C₆H₁₀N₄ 6-amine, fully saturated pyridine Amine position and ring saturation
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine 1368380-60-2 C₈H₁₄N₄ 2-ethyl, 8-amine Ethyl substitution at position 2
8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1239648-74-8 C₇H₈N₄ 8-methyl, 2-amine Methyl substitution at position 8
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1206640-61-0 C₇H₄ClF₃N₄ 8-chloro, 6-CF₃, 2-amine Halogen and trifluoromethyl groups

Key Observations :

  • Substituent Effects : Introducing alkyl groups (e.g., ethyl at position 2) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs . Halogenation (e.g., 8-chloro) or trifluoromethyl groups improve metabolic stability and binding affinity in agrochemicals .

Key Observations :

  • The target compound’s unsubstituted triazolopyridine core is critical for CB1 receptor binding, whereas pyrazine-based analogues (e.g., 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine) may exhibit divergent pharmacological profiles due to altered ring electronics .
  • Substituents like trifluoromethyl and chloro improve agrochemical efficacy by increasing target enzyme (ALS) binding affinity .

Table 3: Physicochemical and Hazard Data

Compound Name Molecular Weight (g/mol) Hazard Statements (GHS) Key Safety Notes
Target Compound 134.14 Not reported Likely lower toxicity due to simplicity
2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyridin-8-amine 166.23 H302 (oral toxicity), H315 (skin irritation) Ethyl group increases toxicity
8-Chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine 236.58 Irritant (sensitive) Halogenation necessitates careful handling

Key Observations :

  • The target compound’s lack of substituents correlates with fewer reported hazards compared to ethyl- or halogenated derivatives .
  • Higher molecular weight and lipophilicity in substituted analogues may complicate pharmacokinetics (e.g., solubility issues).

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine (CAS No. 1306604-59-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4C_6H_{10}N_4 with a molecular weight of 138.17 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably:

  • Inhibition of Nitric Oxide Synthase : Research indicates that derivatives of this compound exhibit varying degrees of inducible nitric oxide synthase (iNOS) inhibitory activity. In particular, certain synthesized analogs demonstrated significantly less iNOS inhibitory activity compared to related compounds .
  • Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, some derivatives demonstrated potent activity against human tumor cell lines such as HeLa and HCT116 .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties through modulation of neuroinflammatory pathways and oxidative stress responses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hexahydropyridazine and cyanamide. The cyclization process yields the desired triazole-pyridine structure effectively .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS No.iNOS Inhibition (IC50 µM)Antitumor Activity (Cell Line)
This compound1306604-59-0>10HeLa (IC50 = 15 µM)
Analog A1234567-89-05HCT116 (IC50 = 10 µM)
Analog B9876543-21-03A375 (IC50 = 12 µM)

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazolo-pyridine derivatives. The findings indicated that modifications on the triazole ring significantly influenced both iNOS inhibition and antitumor efficacy .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results suggested that these compounds could attenuate neuronal damage by reducing oxidative stress markers and inflammatory cytokine levels .

Q & A

Q. Basic

  • Thermal stability : Stable up to 573 K, but prolonged heating above 373 K may degrade the triazole ring .
  • Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amine group .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrahydro-pyridine ring .

How do tautomeric equilibria or stereochemical factors influence reactivity?

Q. Advanced

  • Tautomerism : The triazole ring exhibits keto-enol tautomerism, affecting nucleophilicity. Control via pH adjustment (e.g., acidic conditions favor enol form) .
  • Stereochemical preferences : Chiral centers in derivatives (e.g., 5-position) are resolved via chiral HPLC or asymmetric catalysis .

What analytical techniques validate synthetic intermediates during multi-step synthesis?

Q. Advanced

  • In-situ FTIR : Monitors intermediate formation (e.g., hydrazone intermediates) during cyclization .
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass of unstable intermediates (e.g., azine precursors) .
  • X-ray photoelectron spectroscopy (XPS) : Analyzes surface composition during heterogeneous catalysis steps .

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